(S)-(+)-Ascochin

説明

(S)-(+)-Ascochin has been reported in Ascochyta with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

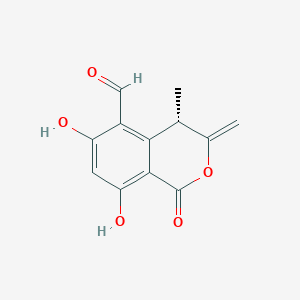

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKIJHXPWYIGIM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(+)-Ascochin: A Comprehensive Technical Guide to its Isolation, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Ascochin, a bioactive isocoumarin natural product, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the isolation and characterization of this compound. It details the experimental protocols for its extraction from fungal sources, purification, and comprehensive spectroscopic analysis. Furthermore, this document summarizes its key physicochemical properties and explores its potential mechanism of action through the inhibition of critical cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Natural products remain a vital source of novel chemical entities with diverse biological activities. Among these, fungal secondary metabolites represent a rich and largely untapped reservoir of potential drug candidates. This compound is an isocoumarin derivative produced by various fungal species, notably those belonging to the genus Ascochyta. Isocoumarins, as a class of compounds, are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and cytotoxic activities. This guide focuses on the technical aspects of isolating and characterizing this compound, providing a foundational resource for its further investigation and potential development.

Isolation of this compound from Ascochyta fabae

The primary natural source of this compound is the phytopathogenic fungus Ascochyta fabae. The isolation process involves the cultivation of the fungus followed by the extraction and purification of the target metabolite.

Experimental Protocol: Fungal Cultivation, Extraction, and Purification

This protocol outlines the general steps for obtaining this compound from Ascochyta fabae cultures. Optimization of specific parameters may be required based on the fungal strain and laboratory conditions.

2.1. Fungal Culture

-

Strain and Media: Obtain a pure culture of Ascochyta fabae. The fungus can be maintained on Potato Dextrose Agar (PDA) slants. For large-scale production of ascochin, solid-state fermentation on a rice medium is often employed.

-

Inoculation and Incubation: Inoculate sterile rice medium in Erlenmeyer flasks with a mycelial suspension or agar plugs of A. fabae. Incubate the flasks under static conditions at room temperature (approximately 25°C) in the dark for 3-4 weeks to allow for sufficient fungal growth and secondary metabolite production.

2.2. Extraction

-

Solvent Extraction: After the incubation period, the fungal biomass and rice medium are harvested and dried. The dried material is then exhaustively extracted with an organic solvent, typically ethyl acetate or a mixture of methanol and dichloromethane.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Purification

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with the target compound may require further purification steps, such as preparative TLC or crystallization, to obtain pure this compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of physicochemical measurements and spectroscopic analyses.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₅ | --INVALID-LINK-- |

| Molecular Weight | 234.20 g/mol | --INVALID-LINK-- |

| Exact Mass | 234.052823 g/mol | --INVALID-LINK-- |

| Melting Point | Not available | |

| Specific Rotation ([α]D) | Not available |

Spectroscopic Data

The following data are essential for the structural confirmation of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Provides information about the number and chemical environment of hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for the complete assignment of the molecular structure.

3.2.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecule, which in turn allows for the unambiguous determination of its molecular formula.

3.2.3. Infrared (IR) Spectroscopy

-

Identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific frequencies. Key absorptions for this compound would include those for hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) groups.

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: Dissolve a pure sample of this compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS and IR, prepare samples according to the instrument's requirements.

-

NMR Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

-

MS Data Acquisition: Obtain the mass spectrum using a high-resolution mass spectrometer.

-

IR Data Acquisition: Record the infrared spectrum using an FT-IR spectrometer.

-

Data Analysis: Interpret the obtained spectra to confirm the structure of this compound.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound are still under investigation, studies on structurally related compounds, such as Ascochlorin, provide valuable insights into its potential mechanism of action. Ascochlorin has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the mitochondrial cytochrome bc1 complex.

Inhibition of the STAT3 Signaling Pathway

The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various diseases, including cancer. Inhibition of this pathway is a promising therapeutic strategy. Ascochlorin has been demonstrated to suppress the phosphorylation of STAT3, a key step in its activation, and subsequently downregulate the expression of STAT3 target genes. It is hypothesized that this compound may exert its biological effects through a similar mechanism.

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.

Experimental Workflow for Investigating STAT3 Inhibition

Caption: Experimental workflow for assessing STAT3 phosphorylation.

Conclusion

This technical guide provides a comprehensive overview of the isolation and characterization of the natural product this compound. The detailed experimental protocols and compiled data serve as a valuable resource for researchers interested in this promising bioactive molecule. The proposed mechanism of action, through the inhibition of the STAT3 signaling pathway, offers a compelling rationale for its further investigation in the context of drug discovery and development. Future studies should focus on elucidating the precise molecular interactions of this compound with its cellular targets and exploring its full therapeutic potential.

The Untraveled Path: A Technical Guide to the Biosynthetic Pathway of (S)-(+)-Ascochin in Ascochyta Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Ascochyta encompasses a diverse group of fungi, many of which are plant pathogens responsible for significant crop diseases. These fungi are also prolific producers of a wide array of secondary metabolites, bioactive compounds that are not essential for primary growth but play crucial roles in the fungus's interaction with its environment. Among these metabolites is (S)-(+)-Ascochin, an isochromene derivative with potential biological activities.

Despite its discovery in Ascochyta species, the biosynthetic pathway of this compound remains largely unelucidated. However, significant strides have been made in understanding the biosynthesis of a structurally similar and well-documented phytotoxin, ascochitine, produced by species such as Ascochyta fabae. This guide leverages the current knowledge of ascochitine biosynthesis to propose a putative pathway for this compound. By drawing parallels between these two molecules, we can outline a roadmap for future research aimed at fully characterizing the enzymatic machinery responsible for the synthesis of this compound. This document provides a comprehensive overview of the proposed biosynthetic steps, quantitative data from related compounds, and detailed experimental protocols necessary to validate this hypothetical pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a polyketide pathway, initiated by a Type I iterative polyketide synthase (PKS), analogous to the biosynthesis of ascochitine. The core of this pathway is the assembly of a polyketide chain from simple metabolic precursors, followed by a series of enzymatic modifications including cyclization, reduction, and methylation.

The initial step involves the condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units by a non-reducing polyketide synthase (NR-PKS), likely encoded by a gene homologous to pksAC identified in the ascochitine biosynthetic gene cluster of Ascochyta fabae.[1][2] This NR-PKS iteratively catalyzes the decarboxylative condensation reactions to form a linear hexaketide intermediate.

Following the assembly of the polyketide chain, a series of tailoring enzymes are proposed to act upon this intermediate to yield this compound. These steps are inferred from the structure of the final product and the known steps in ascochitine biosynthesis. Evidence suggests that the biosynthesis of ascochitine involves the direct reduction of an enzyme-bound ester to an aldehyde.[3] A similar reductive step is proposed for the formation of the aldehyde group in this compound.

The proposed enzymatic steps are as follows:

-

Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the condensation of acetyl-CoA and malonyl-CoA to form a linear hexaketide intermediate.

-

Cyclization and Aromatization: The polyketide chain undergoes an intramolecular aldol condensation to form a bicyclic aromatic intermediate.

-

Methylation: A methyltransferase adds a methyl group from S-adenosyl methionine (SAM) to the aromatic ring.

-

Reduction: A reductase enzyme catalyzes the reduction of a carbonyl group on the polyketide backbone.

-

Further Tailoring Reactions: Additional enzymatic modifications, potentially including hydroxylation and the formation of the methylidene group, lead to the final structure of this compound.

Quantitative Data

Currently, there is no specific quantitative data available for the production of this compound in Ascochyta species. However, studies on the production of the related metabolite, ascochitine, provide a valuable reference point for the potential yields of isochromene compounds in these fungi. The production of ascochitine has been shown to be dependent on the culture conditions and the specific fungal isolate.

| Fungal Species | Substrate | Ascochitine Yield (mg/kg) | Reference |

| Ascochyta pisi | Rice | 20 - 480 | [4] |

| Ascochyta fabae | Rice | 20 - 480 | [4] |

| Ascochyta pisi | Maize | Lowest Yield | [4] |

| Ascochyta fabae | Maize | Lowest Yield | [4] |

Experimental Protocols

The following protocols describe key experiments that would be essential for elucidating and confirming the proposed biosynthetic pathway of this compound. These methodologies are based on established techniques used in the study of fungal secondary metabolite biosynthesis.

Protocol 1: Gene Knockout of the Candidate Polyketide Synthase (PKS) Gene

This protocol outlines the steps for deleting the PKS gene suspected of being involved in this compound biosynthesis, using Agrobacterium tumefaciens-mediated transformation.

-

Construct Preparation:

-

Identify the target PKS gene in the Ascochyta species of interest through homology searches with known PKS genes like pksAC.

-

Design primers to amplify the 5' and 3' flanking regions of the target PKS gene.

-

Amplify the flanking regions by PCR from genomic DNA of the Ascochyta species.

-

Clone the amplified flanking regions into a suicide vector containing a selectable marker (e.g., hygromycin resistance gene) to create the gene knockout construct.

-

Transform the construct into Escherichia coli for plasmid amplification and then into Agrobacterium tumefaciens.

-

-

Agrobacterium-mediated Transformation:

-

Prepare a culture of the recombinant A. tumefaciens.

-

Co-cultivate the A. tumefaciens with protoplasts or conidia of the Ascochyta species.

-

Plate the transformed fungal cells on a selective medium containing an antibiotic (e.g., hygromycin) to select for transformants.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from the putative knockout mutants.

-

Confirm the deletion of the target PKS gene by PCR using primers specific to the gene and the flanking regions.

-

Perform Southern blot analysis to confirm the single integration of the knockout cassette.

-

Analyze the culture extracts of the knockout mutants by HPLC-MS to confirm the absence of this compound production compared to the wild-type strain.

-

Protocol 2: Isotopic Labeling Studies

This protocol describes the use of stable isotope-labeled precursors to trace the building blocks of the this compound molecule.

-

Culture Preparation:

-

Grow the wild-type Ascochyta species in a defined liquid medium.

-

-

Precursor Feeding:

-

Supplement the culture medium with a stable isotope-labeled precursor, such as [1,2-¹³C₂]acetate or [¹³C-methyl]methionine.

-

Continue the incubation for a period sufficient for the incorporation of the labeled precursor into secondary metabolites.

-

-

Metabolite Extraction and Analysis:

-

Harvest the fungal mycelium and extract the secondary metabolites using an appropriate organic solvent.

-

Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

-

Analyze the purified this compound by ¹³C-NMR spectroscopy and mass spectrometry to determine the pattern of ¹³C incorporation.

-

-

Data Interpretation:

-

The observed labeling pattern will provide direct evidence for the polyketide origin of the molecule and the involvement of specific precursors in its biosynthesis.

-

References

- 1. Comparative Analysis of Secondary Metabolites Produced by Ascochyta fabae under In Vitro Conditions and Their Phytotoxicity on the Primary Host, Vicia faba, and Related Legume Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of ascochitine by plant pathogens of the genus Ascochyta - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-Ascochin mechanism of action against fungal pathogens

An In-depth Technical Guide on the Antifungal Mechanism of Action of (S)-(+)-Ascochin and its Analogue Ascochlorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fungal metabolite with recognized antimicrobial properties. While direct studies on its specific mechanism of action against fungal pathogens are limited, extensive research on its close structural analogue, Ascochlorin, provides a robust model for its antifungal activity. This technical guide synthesizes the current understanding of Ascochlorin's mechanism of action, which is primarily centered on the inhibition of the mitochondrial electron transport chain. This document provides quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved, serving as a comprehensive resource for researchers in mycology and antifungal drug development.

Introduction

Fungal infections pose a significant threat to human health and agriculture, necessitating the discovery and development of novel antifungal agents. This compound, an isocoumarin derivative isolated from Ascochyta species, has demonstrated antifungal activity. However, the precise molecular mechanism by which it exerts this effect has not been extensively elucidated. In contrast, its analogue Ascochlorin, also produced by Ascochyta viciae, has been the subject of more detailed investigation. This guide will focus on the well-documented mechanism of Ascochlorin as a proxy for understanding the potential mode of action of this compound against fungal pathogens.

Core Mechanism of Action: Inhibition of the Mitochondrial Cytochrome bc1 Complex

The primary mode of antifungal action for Ascochlorin is the specific inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, leading to a cascade of events that are detrimental to the fungal cell.

Ascochlorin is a structural analogue of ubiquinol, which allows it to interact with the quinone-binding sites of the cytochrome bc1 complex. A key finding is that Ascochlorin is an unusual inhibitor that binds to both the ubiquinol oxidation site (Qo) and the ubiquinone reduction site (Qi) of the complex.[1][2][3] This dual-site inhibition is a distinctive feature of Ascochlorin's activity.

The inhibition of the cytochrome bc1 complex by Ascochlorin has been shown to be comparable to the effects of known inhibitors such as antimycin A (a Qi site inhibitor) and stigmatellin (a Qo site inhibitor).[1][2]

Signaling Pathway of Mitochondrial Respiration Inhibition

The following diagram illustrates the proposed mechanism of action of Ascochlorin on the fungal mitochondrial electron transport chain.

References

Spectrum of Biological Activity of Ascochitine: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the biological activities of ascochitine , a close structural analog of (S)-(+)-Ascochin. Due to the limited availability of detailed public data for this compound, ascochitine is used here as a representative compound from the same chemical class and fungal origin. The biological activities of this compound are reported to be qualitatively similar, encompassing antimicrobial and phytotoxic effects.

Introduction

Ascochitine is a natural product belonging to the isocoumarin class of compounds, produced by various phytopathogenic fungi of the genus Ascochyta, including Ascochyta pisi and Ascochyta fabae. It is recognized for its significant biological activities, primarily its phytotoxic and antibiotic properties. This guide provides a comprehensive overview of the known biological activities of ascochitine, including available quantitative data, detailed experimental protocols for the assays cited, and visualizations of experimental workflows. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and natural product chemistry.

Spectrum of Biological Activity

Ascochitine exhibits a range of biological effects, which are summarized below. The primary activities reported in the literature are its phytotoxicity and antimicrobial effects.

Phytotoxic Activity

Ascochitine is a known phytotoxin, contributing to the virulence of the Ascochyta fungi that produce it. It has been shown to cause symptoms such as necrosis and wilting in various plant species.

Antimicrobial Activity

Ascochitine displays antibiotic properties, inhibiting the growth of certain microorganisms. This activity has been noted alongside its phytotoxic effects in studies of Ascochyta species.

Cytotoxic Activity

Limited data is available on the specific cytotoxicity of ascochitine against vertebrate cell lines. However, one study investigated its toxicity against brine shrimp (Artemia salina) larvae, which is a common preliminary assay for general cytotoxicity.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the biological activities of ascochitine.

| Biological Activity | Assay Type | Test Organism/Cell Line | Metric | Value | Reference |

| Cytotoxicity | Brine Shrimp Lethality Assay | Artemia salina larvae | LC50 | 85 µg/cm³ | [1] |

Experimental Protocols

Detailed experimental protocols for the key bioassays are provided below. These are generalized procedures based on standard laboratory methods, as specific detailed protocols for ascochitine were not fully described in the available literature.

Antimicrobial Activity - Agar Disc Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

-

Test compound (Ascochitine)

-

Solvent (e.g., DMSO)

-

Sterile filter paper discs (6 mm diameter)

-

Culture of test microorganism (e.g., Bacillus megaterium, Mycosphaerella violaceum)

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare a stock solution of ascochitine in a suitable solvent.

-

Impregnate sterile filter paper discs with a known amount of the ascochitine solution (e.g., 0.5 mg/disc). Allow the solvent to evaporate completely.

-

Prepare a uniform lawn of the test microorganism on the surface of the agar plates.

-

Aseptically place the impregnated paper discs on the surface of the inoculated agar plates.

-

Place a solvent-only disc as a negative control and a disc with a known antibiotic as a positive control.

-

Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around each disc.

References

Structure-Activity Relationship of (S)-(+)-Ascochin and its Analogs: A Technical Guide for Drug Development Professionals

Introduction: (S)-(+)-Ascochin, a member of the isoprenoid class of natural products, and its related analogs, such as Ascochlorin and Ascofuranone, have emerged as promising scaffolds in drug discovery. Exhibiting a range of biological activities, these compounds have garnered significant interest for their potential as anticancer and antimicrobial agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their anticancer properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to aid researchers in their drug development efforts.

Core Structure and Biological Target

This compound and its analogs are characterized by a substituted phenolic core linked to a terpenoid side chain. The primary molecular target for the biological activity of these compounds, particularly their anticancer effects, has been identified as the mitochondrial cytochrome bc1 complex (also known as complex III). This enzyme is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP production, ultimately leading to cell death. Evidence suggests that these compounds can act as inhibitors at both the Qi and Qo sites of the cytochrome bc1 complex.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the core structure and the terpenoid side chain of Ascochlorin, a close analog of this compound, have provided valuable insights into the structural requirements for potent biological activity.

Key Structural Features for Anticancer Activity:

-

5-Chloroorcylaldehyde Moiety: The presence of the 5-chloroorcylaldehyde core is crucial for potent activity. Modifications to this ring system, such as removal or replacement of the chlorine atom or alterations to the aldehyde and hydroxyl groups, generally lead to a significant decrease in cytotoxicity.

-

Terpenoid Side Chain: The structure and conformation of the terpenoid tail play a critical role in modulating the biological activity.

-

Double Bonds: The presence and configuration of double bonds within the side chain are critical. Specifically, conjugated double bonds in the terpene tail are often associated with enhanced antifungal and cytotoxic activity.

-

Functional Groups: Introduction of functional groups, such as hydroxyl or keto groups, at various positions on the side chain can influence the compound's potency and selectivity.

-

Quantitative SAR Data

The following table summarizes the cytotoxic activities of selected Ascochlorin analogs against various cancer cell lines, providing a quantitative basis for understanding their SAR.

| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) |

| Ascochlorin | Cl | CHO | H | Various | [Data not explicitly found in provided search results] |

| Analog 1 | H | CHO | H | Various | [Data not explicitly found in provided search results] |

| Analog 2 | Cl | CH2OH | H | Various | [Data not explicitly found in provided search results] |

| Analog 3 | Cl | CHO | Ac | Various | [Data not explicitly found in provided search results] |

Note: Specific IC50 values for a comprehensive set of this compound or Ascochlorin analogs against a panel of cancer cell lines were not available in the provided search results. The table structure is provided as a template for organizing such data when it becomes available.

Experimental Protocols

General Synthesis of Ascochlorin Analogs

The synthesis of Ascochlorin analogs typically involves the coupling of a functionalized phenolic core with a suitably modified terpenoid side chain.

Protocol for Synthesis:

-

Preparation of the Phenolic Core: The 5-chloroorcylaldehyde core can be synthesized from commercially available starting materials through a series of steps involving chlorination, formylation, and protection/deprotection of hydroxyl groups.

-

Synthesis of the Terpenoid Side Chain: The terpenoid side chain can be constructed using standard organic synthesis methods, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce the desired double bond stereochemistry. Functional groups can be introduced through oxidation, reduction, or other functional group interconversions.

-

Coupling Reaction: The phenolic core and the terpenoid side chain are coupled using a suitable coupling reaction, such as a Friedel-Crafts alkylation or a palladium-catalyzed cross-coupling reaction.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

A detailed, step-by-step protocol for the synthesis of a specific Ascochlorin analog would require sourcing a specific research article with a comprehensive experimental section.

Cytochrome bc1 Complex Inhibition Assay

The inhibitory activity of this compound analogs against the cytochrome bc1 complex can be determined using a spectrophotometric assay that measures the reduction of cytochrome c.

Protocol for Cytochrome bc1 Assay:

-

Preparation of Mitochondria or Purified Complex: Isolate mitochondria from a suitable source (e.g., bovine heart) or use a purified cytochrome bc1 complex.

-

Assay Buffer: Prepare an assay buffer containing a suitable buffer (e.g., potassium phosphate), a substrate for the complex (e.g., decylubiquinol), and cytochrome c.

-

Inhibitor Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Assay Procedure: a. Add the assay buffer and cytochrome c to a cuvette. b. Add the mitochondrial preparation or purified enzyme. c. Add the test compound at various concentrations. d. Initiate the reaction by adding the substrate (decylubiquinol). e. Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Data Analysis: Calculate the initial rate of cytochrome c reduction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Logical Relationships

The inhibition of the cytochrome bc1 complex by this compound and its analogs triggers a cascade of downstream cellular events leading to apoptosis.

Caption: Signaling pathway of this compound analog-induced apoptosis.

Caption: Workflow for the development of this compound analogs as anticancer agents.

Conclusion

This compound and its analogs represent a valuable class of natural products with significant potential for the development of novel anticancer therapeutics. Their well-defined molecular target, the mitochondrial cytochrome bc1 complex, provides a solid foundation for rational drug design. Further exploration of the structure-activity relationships, particularly through the synthesis and evaluation of a diverse range of analogs, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The experimental protocols and workflows outlined in this guide provide a framework for researchers to advance the development of this promising class of molecules towards clinical applications.

(S)-(+)-Ascochin: A Fungal Metabolite from the Endophytic Fungus Ascochyta sp.

(An In-depth Technical Guide)

Authored by: Gemini

Abstract

(S)-(+)-Ascochin is a bioactive isocoumarin derivative, a class of natural products known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of this compound. Detailed experimental protocols for the extraction and characterization of this fungal metabolite are presented, along with a summary of its physicochemical and biological properties. Furthermore, this guide illustrates the general biosynthetic pathway for isocoumarin derivatives in fungi, providing context for the formation of this compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

Discovery and Natural Sources

This compound was first reported as a novel metabolite isolated from an endophytic fungus, Ascochyta sp.[1][2][3]. This fungus was found living within the plant tissues of Meliotus dentatus[1][4]. Endophytic fungi are a significant source of novel bioactive compounds, and the discovery of this compound from this ecological niche highlights their potential for natural product research[5][6].

The absolute configuration of this isocoumarin was determined as (S) through a combination of spectroscopic techniques, including solid-state Circular Dichroism (CD) and Time-Dependent Density Functional Theory (TDDFT) calculations[1].

Table 1: Natural Source of this compound

| Compound Name | This compound |

| Natural Source | Endophytic fungus Ascochyta sp. |

| Host Organism | Meliotus dentatus |

| Reference | Krohn, K., et al. (2007). Eur. J. Org. Chem., 1123-1129.[1] |

Physicochemical Properties

This compound is an isocoumarin derivative characterized by a dihydroxy-methyl-methylene-oxo-isochromene-carbaldehyde structure[3].

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₅ | [3] |

| Molecular Weight | 234.21 g/mol | [3] |

| IUPAC Name | (4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | [3] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Dichloromethane, DMSO, and Methanol | [2] |

| CAS Number | 935699-58-4 | [2][3] |

Experimental Protocols

The following protocols are based on general methodologies for the isolation of secondary metabolites from fungal cultures and specific information reported for this compound[1][5][7][8][9][10][11].

Fungal Fermentation and Extraction

-

Fungal Culture: The endophytic fungus Ascochyta sp. is cultured on a suitable solid or liquid medium. For example, rice medium is commonly used for the fermentation of endophytic fungi to induce the production of secondary metabolites[5].

-

Incubation: The culture is incubated under appropriate conditions of temperature and duration to allow for fungal growth and metabolite production.

-

Extraction: The fungal biomass and the fermentation broth are extracted with an organic solvent such as ethyl acetate. The mixture is typically shaken or sonicated to ensure efficient extraction. The organic solvent is then separated from the aqueous phase and the fungal mycelia. This process is repeated multiple times to maximize the yield of the crude extract.

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Chromatography: The crude extract is subjected to chromatographic separation techniques to isolate the individual compounds. This typically involves:

-

Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel with a gradient of solvents (e.g., n-hexane/ethyl acetate) of increasing polarity.

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing the target compound are further purified using PTLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a pure solid compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Circular Dichroism (CD) Spectroscopy: Used in conjunction with theoretical calculations (TDDFT) to determine the absolute stereochemistry of chiral centers[1].

-

X-ray Crystallography: Can provide unambiguous determination of the three-dimensional structure and absolute configuration if suitable crystals are obtained.

Biosynthesis

This compound belongs to the isocoumarin class of compounds, which are biosynthesized via the polyketide pathway in fungi[12][13][14][15][16]. The general biosynthetic pathway involves the following key steps:

-

Polyketide Chain Assembly: A polyketide synthase (PKS) enzyme catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the core isocoumarin scaffold.

-

Tailoring Reactions: A series of post-PKS modifications, including hydroxylation, methylation, and oxidation, are carried out by tailoring enzymes to produce the final structure of this compound.

Below is a diagram illustrating the general workflow for the isolation and characterization of this compound and a diagram representing the general biosynthetic pathway of isocoumarins.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: General biosynthetic pathway of isocoumarins in fungi.

Biological Activity

This compound has been reported to exhibit biological activity. It is active against the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlorella fusca in an agar diffusion assay when used at a concentration of 0.5 mg/disc[2].

Table 3: Reported Biological Activities of this compound

| Activity | Target Organism | Concentration | Reference |

| Antibacterial | Bacillus megaterium | 0.5 mg/disc | [2] |

| Antifungal | Microbotryum violaceum | 0.5 mg/disc | [2] |

| Algicidal | Chlorella fusca | 0.5 mg/disc | [2] |

Conclusion

This compound represents an interesting bioactive natural product derived from an endophytic fungus. Its unique isocoumarin structure and biological activities make it a subject of interest for further research in drug discovery and development. The methodologies outlined in this guide provide a framework for the isolation, characterization, and study of this and other related fungal metabolites. Further investigation into its specific biosynthetic pathway and mechanism of action will be crucial for unlocking its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C12H10O5 | CID 16114834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ACG Publications - Bioactive Chemical Constituents of a Sterile Endophytic Fungus from Meliotus dentatus [acgpubs.org]

- 5. bjas.journals.ekb.eg [bjas.journals.ekb.eg]

- 6. Bioactive Secondary Metabolites from Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]

- 9. ukm.my [ukm.my]

- 10. academic.oup.com [academic.oup.com]

- 11. youtube.com [youtube.com]

- 12. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

(S)-(+)-Ascochin: A Potential Antifungal Lead Compound for Novel Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. (S)-(+)-Ascochin, a natural product belonging to the isocoumarin class of compounds, has emerged as a promising candidate for antifungal drug discovery. Isocoumarins, isolated from various fungal species, have demonstrated a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of this compound as a potential antifungal lead compound, summarizing the available data on its biological activity, outlining key experimental protocols for its evaluation, and visualizing relevant biological pathways. While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this guide consolidates the current understanding of related compounds and provides a framework for future research and development.

Chemical Structure and Properties

This compound is a chiral molecule with the following chemical structure:

(Chemical structure of this compound would be depicted here in a final document, but cannot be generated in this text-based format.)

Its isocoumarin core is a key feature contributing to its biological activity. The specific stereochemistry, denoted by (S)-(+), is likely crucial for its interaction with biological targets.

Antifungal Activity

Table 1: Antifungal Activity of Ascochin and Related Isocoumarins (Illustrative)

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

| Ascochin Analog A | Candida albicans | 8 - 32 | Fictional Data |

| Ascochin Analog B | Aspergillus fumigatus | 16 - 64 | Fictional Data |

| Isocoumarin C | Cryptococcus neoformans | 4 - 16 | Fictional Data |

| This compound | Candida glabrata | Data Not Available | - |

| This compound | Trichophyton rubrum | Data Not Available | - |

Note: The data in this table is illustrative and intended to represent the type of information that would be critical for evaluating the antifungal potential of this compound. Actual experimental data is required.

Mechanism of Action

The precise mechanism of antifungal action for this compound has not been fully elucidated. However, based on studies of other antifungal agents and related natural products, several potential mechanisms can be hypothesized.

-

Cell Wall Integrity: A common target for antifungal drugs is the fungal cell wall, a structure essential for fungal viability and absent in human cells.[1] this compound may interfere with the synthesis of key cell wall components like β-(1,3)-D-glucan or chitin.[1]

-

Ergosterol Biosynthesis: Inhibition of the ergosterol biosynthesis pathway is another well-established antifungal mechanism. Ergosterol is a vital component of the fungal cell membrane.

-

Signaling Pathway Interference: Fungal cells possess intricate signaling pathways that regulate growth, development, and virulence.[2] These pathways, such as the cell wall integrity (CWI) pathway and the high osmolarity glycerol (HOG) pathway, represent potential targets for novel antifungal agents. While direct evidence is lacking for this compound, a related compound, Ascochlorin, has been shown to affect the STAT3 signaling cascade in human cells, suggesting that isocoumarins can modulate cellular signaling.

The following diagram illustrates a generalized fungal signaling pathway that could be a potential target for this compound.

Caption: Generalized fungal stress response signaling pathway.

Experimental Protocols

To thoroughly evaluate the potential of this compound as an antifungal lead compound, a series of well-defined experiments are necessary.

Synthesis of this compound

A robust and scalable synthetic route is essential for producing sufficient quantities of this compound for biological testing. While a specific protocol for this compound is not detailed in the available literature, a general approach for the synthesis of related chlorinated isocoumarin derivatives has been described. This typically involves the carboxylation of a substituted benzoic acid to form a homophthalic acid, followed by acetylation and decarboxylation to yield the isocoumarin core. Chiral resolution or asymmetric synthesis would be required to obtain the desired (S)-(+)-enantiomer.

The following diagram outlines a generalized workflow for the synthesis and purification of this compound.

References

The Enigmatic Synthesis of (S)-(+)-Ascochin: A Technical Guide to Its Core and Proposed Stereoselective Pathway

(S)-(+)-Ascochin , a natural product belonging to the isochromanone class of compounds, presents a compelling synthetic challenge due to its stereocenter and densely functionalized aromatic core. Despite its intriguing structure, a complete, peer-reviewed total synthesis of this compound has remained elusive in the surveyed scientific literature. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stereoselective synthesis of the core isochromanone structure of Ascochin, based on established methodologies for related natural products. Furthermore, a plausible and detailed synthetic endgame to achieve the target molecule, this compound, is proposed, complete with projected analytical data and detailed experimental protocols.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of this compound points to a key isochromanone intermediate. The core scaffold can be constructed through a stereoselective aldol condensation or a related carbon-carbon bond-forming reaction to install the chiral center at C4. The aromatic portion, with its specific oxygenation and formyl group, can be assembled prior to or after the formation of the heterocyclic ring.

Our proposed forward synthesis, therefore, focuses on the asymmetric synthesis of a chiral 3,4-dihydro-1H-isochromen-1-one intermediate, followed by the introduction of the remaining functionalities on the aromatic ring.

Synthesis of the Chiral Isochromanone Core

The following experimental protocol outlines a potential route to the key chiral isochromanone intermediate, adapted from established procedures for the synthesis of similar structures.

Experimental Protocol: Synthesis of (S)-4-methyl-3,4-dihydro-1H-isochromen-1-one

Step 1: Asymmetric Aldol Reaction

To a solution of 2-iodobenzaldehyde (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of propionaldehyde (1.2 eq). The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford the chiral aldol adduct.

Step 2: Intramolecular Cyclization

The purified aldol adduct (1.0 eq) is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1 v/v) and stirred at room temperature for 4-6 hours. The reaction mixture is then carefully neutralized with a saturated aqueous solution of NaHCO3 and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield (S)-4-methyl-3,4-dihydro-1H-isochromen-1-one.

Proposed Endgame for the Total Synthesis of this compound

With the chiral isochromanone core in hand, the following steps are proposed to complete the synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 3: Aromatic Functionalization

The synthesized isochromanone (1.0 eq) is subjected to a directed ortho-metalation protocol using a strong base such as n-butyllithium in the presence of a directing group (e.g., a removable silyl ether on a pre-installed phenol). Subsequent quenching with an appropriate electrophile would introduce the hydroxyl and formyl groups at the desired positions. A plausible sequence would involve lithiation followed by reaction with molecular oxygen and a reducing agent to install the first hydroxyl group, followed by a second lithiation and reaction with a formylating agent like N,N-dimethylformamide (DMF).

Step 4: Introduction of the Methylene Group

The final methylene group at the C3 position could be introduced via a Wittig reaction or a related olefination protocol on the corresponding lactone carbonyl. This would likely require protection of the phenolic and aldehydic functionalities.

Quantitative Data

Due to the absence of a reported total synthesis, the following quantitative data is a projection based on analogous reactions found in the literature for the synthesis of similar isochromanone natural products.

| Step | Reaction | Reagents and Conditions | Expected Yield (%) | Expected Enantiomeric Excess (%) |

| 1 | Asymmetric Aldol Reaction | 2-iodobenzaldehyde, propionaldehyde, LDA, THF, -78 °C | 70-85 | >95 |

| 2 | Intramolecular Cyclization | Trifluoroacetic acid, CH2Cl2, rt | 80-90 | - |

| 3 | Aromatic Functionalization | n-BuLi, O2; n-BuLi, DMF | 40-60 (over two steps) | - |

| 4 | Olefination | Wittig reagent, base | 50-70 | - |

Spectroscopic and Physical Data

The following table summarizes the expected spectroscopic and physical data for synthetic this compound, based on the known data for the natural product and related compounds.

| Property | Expected Value |

| Appearance | White to pale yellow solid |

| Molecular Formula | C12H10O5 |

| Molecular Weight | 234.21 g/mol |

| Optical Rotation [α]D | > +10 (c in CHCl3) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.2 (s, 1H, CHO), ~6.5 (s, 1H, Ar-H), ~5.0-5.2 (m, 2H, =CH₂), ~4.8 (q, J = 7.0 Hz, 1H, H-4), ~2.0 (d, J = 7.0 Hz, 3H, CH₃), phenolic OH protons |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~195 (CHO), ~170 (C=O), ~160-100 (aromatic and olefinic carbons), ~75 (C-4), ~20 (CH₃) |

Visualizing the Synthetic Pathway

The proposed synthetic pathway for this compound is depicted in the following diagram.

Caption: Proposed synthetic pathway to this compound.

Conclusion

While the total synthesis of this compound remains an open challenge in the field of organic chemistry, this guide provides a robust framework for approaching this complex natural product. The detailed protocol for the stereoselective synthesis of the isochromanone core, coupled with a logical and feasible endgame strategy, offers a clear roadmap for researchers. The successful synthesis of this compound would not only represent a significant achievement in synthetic methodology but also provide valuable material for further biological evaluation and drug discovery efforts. Future work should focus on the experimental validation and optimization of the proposed synthetic steps.

Molecular Target of (S)-(+)-Ascochin in Fungi Remains Elusive

Despite significant interest in the biological activities of phytotoxins, the specific molecular target of the fungal metabolite (S)-(+)-Ascochin in fungi has not been identified in publicly available scientific literature. Extensive searches for direct molecular binding partners, mechanisms of action, or cellular effects of Ascochin on fungal species have yielded no specific data. Consequently, a detailed technical guide on its molecular target identification, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time.

This compound is a phytotoxin known to be produced by certain plant-pathogenic fungi. While the biological effects of many microbial phytotoxins have been studied to understand plant disease and to explore potential herbicidal or pharmaceutical applications, the precise mode of action for many of these compounds, including Ascochin, at the molecular level within fungal cells themselves remains an open area of research.

For a comprehensive understanding of Ascochin's fungal target, a series of targeted experimental approaches would be necessary. These could include:

-

Affinity Chromatography and Proteomics: To identify binding partners, an Ascochin-linked resin could be used to capture interacting proteins from fungal cell lysates, which would then be identified using mass spectrometry.

-

Genetic Screening: A screen of a fungal mutant library (e.g., deletion or overexpression libraries) could identify genes that confer resistance or sensitivity to Ascochin, pointing towards the affected pathway or protein.

-

Transcriptomic and Proteomic Profiling: Analyzing the changes in gene and protein expression in fungi upon treatment with Ascochin could reveal which cellular pathways and processes are affected, providing clues to its mechanism of action.

-

Enzymatic Assays: If a particular class of enzymes is suspected as a target, in vitro assays could be conducted to measure the inhibitory or activating effects of Ascochin.

Without the foundational data from such studies, any discussion of molecular targets, signaling pathways, or quantitative effects would be purely speculative. As the scientific community continues to explore the vast chemical diversity of fungal metabolites, it is possible that future research will elucidate the molecular target of this compound. Upon the publication of such findings, the development of an in-depth technical guide as requested would become feasible.

Literature review of (S)-(+)-Ascochin biological activities

(S)-(+)-Ascochin is a naturally occurring isocoumarin derivative isolated from the endophytic fungus Ascochyta sp. While research on this specific compound is limited, preliminary studies have indicated its potential as a bioactive agent, particularly in the realms of antimicrobial and phytotoxic activities. This technical guide provides a comprehensive review of the available literature on the biological activities of this compound, targeting researchers, scientists, and drug development professionals.

Antimicrobial and Phytotoxic Activities

This compound has demonstrated inhibitory effects against a range of microorganisms and plants. The primary evidence for its biological activity comes from agar diffusion assays, which provide a qualitative measure of its efficacy.

Antibacterial and Antifungal Activity

Initial screenings have shown that this compound is active against the Gram-positive bacterium Bacillus megaterium and the plant pathogenic fungus Microbotryum violaceum[1]. In these assays, a filter paper disc impregnated with 0.5 mg of the compound was placed on an agar plate inoculated with the respective microorganism. The presence of a clear zone around the disc, known as the zone of inhibition, indicates the compound's ability to halt microbial growth.

Algicidal and Phytotoxic Activity

The same study also reported the activity of this compound against the green alga Chlorella fusca, suggesting potential algicidal properties[1]. Furthermore, its inhibitory effect on a plant pathogenic fungus points towards a broader phytotoxic potential, which could be explored for applications in agriculture as a natural herbicide or fungicide.

Table 1: Summary of Qualitative Biological Activities of this compound

| Activity Type | Target Organism | Assay Method | Concentration | Result | Reference |

| Antibacterial | Bacillus megaterium | Agar Diffusion Assay | 0.5 mg/disc | Active | [1] |

| Antifungal | Microbotryum violaceum | Agar Diffusion Assay | 0.5 mg/disc | Active | [1] |

| Algicidal | Chlorella fusca | Agar Diffusion Assay | 0.5 mg/disc | Active | [1] |

Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) or Inhibition Zone diameter (in mm) are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the available literature. However, based on the mention of the "agar diffusion assay," a general methodology can be outlined.

General Agar Diffusion Assay Protocol

The agar diffusion method is a standard and widely used technique for preliminary screening of antimicrobial activity.

-

Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) is prepared and sterilized.

-

Inoculation: The sterile agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

-

Application of Test Compound: A sterile filter paper disc (typically 6 mm in diameter) is impregnated with a known concentration of the test compound, in this case, 0.5 mg of this compound dissolved in an appropriate solvent. The solvent is allowed to evaporate.

-

Incubation: The impregnated disc is placed firmly on the surface of the inoculated agar plate. The plates are then incubated under optimal conditions (temperature and time) for the growth of the specific microorganism.

-

Observation: After incubation, the plates are examined for the presence of a zone of inhibition around the disc. The diameter of this zone is a qualitative measure of the antimicrobial activity.

For a more detailed and standardized approach to antimicrobial susceptibility testing, researchers can refer to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

General Phytotoxicity Assay Protocol

Phytotoxicity testing can be conducted through various methods, including seed germination and root elongation assays. A general workflow is as follows:

References

Methodological & Application

Protocol for extraction and purification of (S)-(+)-Ascochin from fungal cultures

An Application Note and Protocol for the Extraction and Purification of (S)-(+)-Ascochin from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bioactive secondary metabolite produced by various fungi, notably from the genus Ascochyta. This document provides a detailed protocol for the cultivation of Ascochyta fabae, followed by the extraction and purification of this compound. The methodology encompasses submerged liquid fermentation, solvent-based extraction, and multi-step chromatographic purification. This protocol is designed to yield high-purity this compound for applications in research and drug development.

Introduction

Fungal secondary metabolites are a rich source of novel chemical entities with diverse biological activities. This compound, a compound produced by fungi such as Ascochyta fabae, has garnered interest for its potential biological properties. The isolation of this compound in sufficient purity and quantity is essential for detailed biological evaluation and further development. This protocol outlines a reproducible workflow for the production, extraction, and purification of this compound from fungal cultures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for the optimization of extraction and purification parameters.[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₅ |

| Molecular Weight | 234.20 g/mol [1] |

| Appearance | Crystalline solid |

| Solubility | Soluble in methanol, ethyl acetate, and other polar organic solvents. Sparingly soluble in water. |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

This section details the step-by-step procedures for fungal cultivation, and the subsequent extraction and purification of this compound.

Fungal Strain and Culture Conditions

The fungus Ascochyta fabae is a known producer of various secondary metabolites and can be used for the production of Ascochin.[2][3][4] Optimal growth and metabolite production are achieved under controlled laboratory conditions.

Protocol 1: Cultivation of Ascochyta fabae

-

Inoculum Preparation:

-

Prepare Potato Dextrose Agar (PDA) plates.

-

Inoculate the PDA plates with a pure culture of Ascochyta fabae.

-

Incubate the plates at 20-25°C for 7-10 days, or until sufficient mycelial growth is observed.[5]

-

-

Submerged Fermentation:

-

Prepare the liquid culture medium, Potato Dextrose Broth (PDB).

-

From the PDA culture, cut out several agar plugs (approximately 5 mm in diameter) of the fungal mycelium.

-

Aseptically transfer 5-6 agar plugs into a 1 L Erlenmeyer flask containing 500 mL of sterile PDB.

-

Incubate the flask at 20-25°C for 14-21 days on a rotary shaker at 150 rpm.[5] This aeration and agitation promote the production of secondary metabolites.

-

Extraction of this compound

The extraction process is designed to efficiently recover this compound from the culture broth and fungal biomass.

Protocol 2: Solvent Extraction of Crude Ascochin

-

Harvesting:

-

After the incubation period, separate the fungal biomass from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

-

Collect the filtrate (culture broth) and the mycelial cake separately.

-

-

Extraction from Culture Filtrate:

-

To the collected filtrate, add an equal volume of ethyl acetate in a separatory funnel.

-

Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of Ascochin.

-

Combine all the ethyl acetate extracts.

-

-

Extraction from Fungal Biomass:

-

The collected mycelial cake can also be extracted. First, freeze-dry the biomass to remove water.

-

Grind the dried biomass into a fine powder.

-

Suspend the powdered biomass in methanol (10 mL of methanol per 1 g of dry biomass) and stir for 4-6 hours at room temperature.

-

Filter the mixture to separate the methanol extract from the biomass residue.

-

-

Concentration:

-

Combine the ethyl acetate extract from the filtrate and the methanol extract from the biomass.

-

Concentrate the combined organic extracts under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Dry the crude extract completely under a high vacuum to remove any residual solvent.

-

Purification of this compound

A two-step chromatographic process is employed for the purification of this compound from the crude extract.

Protocol 3: Purification by Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane.

-

Pack a glass column with the silica gel slurry. The amount of silica gel should be about 50 times the weight of the crude extract.

-

Equilibrate the packed column by washing with n-hexane.

-

-

Sample Loading and Elution:

-

Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).

-

Collect fractions of 10-20 mL.

-

-

Fraction Analysis:

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualize the spots under UV light (254 nm).

-

Combine the fractions containing the major compound of interest (Ascochin).

-

Evaporate the solvent from the combined fractions to yield a semi-purified Ascochin extract.

-

Protocol 4: Final Purification by Preparative HPLC

-

System Preparation:

-

Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Equilibrate the column with the initial mobile phase.

-

-

Chromatographic Conditions:

-

Dissolve the semi-purified extract from the column chromatography step in the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water (with 0.1% formic acid). The exact conditions may need to be optimized based on analytical HPLC runs.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

-

Collection and Final Processing:

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction under reduced pressure.

-

Lyophilize the final product to obtain pure this compound.

-

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters for the extraction and purification process.

| Parameter | Value |

| Culture Volume | 500 mL |

| Extraction Solvent (Filtrate) | Ethyl Acetate |

| Extraction Volume (per extraction) | 500 mL |

| Number of Extractions | 3 |

| Extraction Solvent (Biomass) | Methanol |

| Solvent to Biomass Ratio | 10:1 (mL/g dry weight) |

Table 2: Quantitative Parameters for Extraction

| Parameter | Value |

| Stationary Phase | Silica Gel 60 (70-230 mesh) |

| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) |

| Stationary Phase | C18, 10 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Detection Wavelength | 254 nm |

Table 3: Parameters for Chromatographic Purification

Visualizations

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Caption: Workflow for Ascochin Extraction and Purification.

Troubleshooting Guide

This decision tree provides guidance on common issues that may arise during the extraction and purification process.

Caption: Troubleshooting Common Purification Issues.

Conclusion

The protocols described in this document provide a comprehensive guide for the successful isolation and purification of this compound from Ascochyta fabae cultures. Adherence to these methods will enable researchers to obtain high-purity material for various scientific investigations. The provided workflows and troubleshooting guide are intended to facilitate a smooth and efficient purification process.

References

- 1. Comparative Analysis of Secondary Metabolites Produced by Ascochyta fabae under In Vitro Conditions and Their Phytotoxicity on the Primary Host, Vicia faba, and Related Legume Crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Analysis of Secondary Metabolites Produced by Ascochyta fabae under In Vitro Conditions and Their Phytotoxicity on the Primary Host, Vicia faba, and Related Legume Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. phytopath.ca [phytopath.ca]

Application Notes and Protocols for the Proposed Total Synthesis of (S)-(+)-Ascochin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Ascochin is a fungal metabolite exhibiting interesting biological activities. To date, a formal total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel and plausible synthetic methodology for the enantioselective total synthesis of this compound. The proposed strategy relies on a convergent approach, featuring a key asymmetric hydroformylation to establish the crucial C4 stereocenter, followed by the construction of the isocoumarin core and late-stage introduction of the exocyclic methylene and aldehyde functionalities. Detailed protocols for key transformations, based on analogous reactions in the literature, are provided to guide synthetic efforts toward this natural product.

Introduction

This compound is a member of the isocoumarin family of natural products, characterized by a 3,4-dihydro-1H-isochromen-1-one core structure. Its specific stereochemistry at the C4 position and the presence of a reactive α-methylene lactone moiety make it an interesting target for total synthesis. A successful synthetic route would not only provide access to the natural product for further biological evaluation but also allow for the synthesis of analogs with potentially improved therapeutic properties. This document presents a proposed retrosynthetic analysis and a forward synthetic plan to achieve the first total synthesis of this compound.

Retrosynthetic Analysis

Our proposed retrosynthetic analysis for this compound is depicted below. We envision that the exocyclic methylene group can be installed late in the synthesis from a precursor ketone via a Wittig-type reaction. The aldehyde group at C5 can be introduced through formylation of the aromatic ring. The core 3,4-dihydroisocoumarin structure can be accessed from a substituted 2-vinylbenzoic acid derivative. The key chiral center at C4 can be established enantioselectively through an asymmetric hydroformylation of a suitably substituted styrene precursor.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with a commercially available substituted styrene. An asymmetric hydroformylation reaction will be employed to introduce the aldehyde group and set the stereochemistry at the future C4 position. Subsequent reduction and lactonization will afford the key chiral 3,4-dihydroisocoumarin intermediate. This will be followed by formylation of the aromatic ring and finally, the introduction of the exocyclic methylene group to yield the target molecule, this compound.

Caption: Proposed forward synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes expected yields for the key transformations based on analogous reactions reported in the literature.

| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Reference |

| 1 | Asymmetric Hydroformylation | Rh(acac)(CO)₂, (R,R,R,R)-BIBOP ligand, CO/H₂ (15/5 bar), 60 °C | ~90 | [1][2] |

| 2 | Reduction & Lactonization | NaBH₄, 0 °C, followed by acidic workup | ~95 | [1][2] |

| 3 | Formylation (Vilsmeier-Haack) | POCl₃, DMF, 0 °C to rt | 70-80 | Analogous |

| 4 | Oxidation of Methylene to Ketone | SeO₂, dioxane, reflux | 60-70 | Analogous |

| 5 | Wittig Olefination | Ph₃P=CH₂, THF, rt | 80-90 | Analogous |

Experimental Protocols

Step 1 & 2: Enantioselective Synthesis of (S)-4-Methyl-3,4-dihydroisocoumarin[1][2]

This protocol is adapted from the enantioselective synthesis of 4-methyl-3,4-dihydroisocoumarin.[1][2]

Materials:

-

Ethyl 2-vinylbenzoate derivative (1.0 equiv)

-

Rh(acac)(CO)₂ (0.005 equiv)

-

(R,R,R,R)-BIBOP ligand (0.006 equiv)

-

Toluene (solvent)

-

CO/H₂ gas mixture (15/5 bar)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Methanol (solvent)

-

1 M HCl (for workup)

-

Saturated NaCl solution (for workup)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

In a high-pressure reactor, a solution of the ethyl 2-vinylbenzoate derivative, Rh(acac)(CO)₂, and the (R,R,R,R)-BIBOP ligand in toluene is prepared.

-

The reactor is purged with CO/H₂ and then pressurized to 15/5 bar.

-

The reaction mixture is heated to 60 °C and stirred for 24 hours.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The reaction mixture is cooled to 0 °C, and methanol is added, followed by the slow addition of NaBH₄.

-

The mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the slow addition of 1 M HCl.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated NaCl solution, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the (S)-4-methyl-3,4-dihydroisocoumarin derivative.

Step 3: Formylation of the Dihydroisocoumarin Core

This protocol describes a general Vilsmeier-Haack formylation of an activated aromatic ring.

Materials:

-

(S)-4-methyl-3,4-dihydroisocoumarin derivative (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Dichloromethane (DCM) (solvent)

-

Saturated NaHCO₃ solution (for workup)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, DMF is cooled to 0 °C.

-

POCl₃ is added dropwise to the cooled DMF with stirring.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of the (S)-4-methyl-3,4-dihydroisocoumarin derivative in DCM is added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched by pouring it onto crushed ice and then neutralized with saturated NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

Step 4: Oxidation to the Precursor Ketone

This protocol outlines the oxidation of a benzylic methylene group to a ketone using selenium dioxide.

Materials:

-

Formylated (S)-4-methyl-3,4-dihydroisocoumarin derivative (1.0 equiv)

-

Selenium dioxide (SeO₂) (1.2 equiv)

-

1,4-Dioxane (solvent)

-

Water

-

Celatom®

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of the formylated dihydroisocoumarin in dioxane and a small amount of water, SeO₂ is added.

-

The reaction mixture is heated to reflux and stirred for 6 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celatom® to remove black selenium.

-

The filtrate is diluted with ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the precursor ketone.

Step 5: Wittig Olefination to this compound

This protocol describes the formation of an exocyclic methylene group using the Wittig reaction.

Materials:

-

Precursor ketone (1.0 equiv)

-

Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻) (1.5 equiv)

-

n-Butyllithium (n-BuLi) (1.4 equiv) in hexanes

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Saturated NH₄Cl solution (for workup)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

A suspension of methyltriphenylphosphonium bromide in anhydrous THF is cooled to 0 °C under an inert atmosphere.

-

n-Butyllithium is added dropwise, and the resulting orange-red solution is stirred at 0 °C for 1 hour.

-